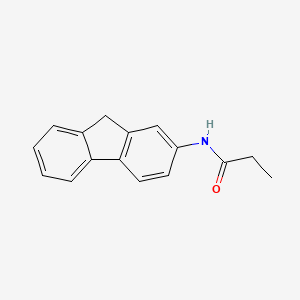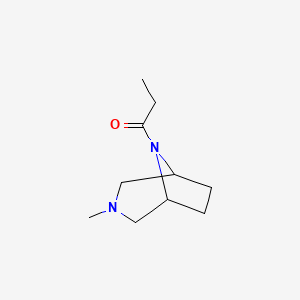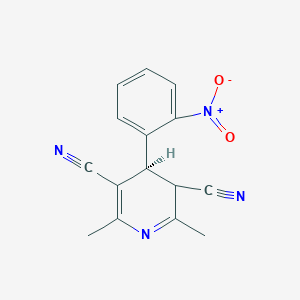
3-(Ethylamino)-3-(3-methylthiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)-3-(3-methylthiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to the same carbon chain. The compound’s structure includes an ethylamino group, a thiophene ring substituted with a methyl group, and a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-(3-methylthiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method is the alkylation of 3-methylthiophene with a suitable alkyl halide, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step involves the reduction of the intermediate compound to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-3-(3-methylthiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-3-(3-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiophene ring may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Amino)-3-(3-methylthiophen-2-yl)propan-1-ol: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-(Ethylamino)-3-(2-thienyl)propan-1-ol: Contains a thiophene ring without the methyl substitution, leading to different chemical properties.
Uniqueness
3-(Ethylamino)-3-(3-methylthiophen-2-yl)propan-1-ol is unique due to the presence of both the ethylamino group and the methyl-substituted thiophene ring
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-(ethylamino)-3-(3-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-3-11-9(4-6-12)10-8(2)5-7-13-10/h5,7,9,11-12H,3-4,6H2,1-2H3 |
InChI Key |
HAYLJHSCFWUJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1=C(C=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)





![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)


![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)
